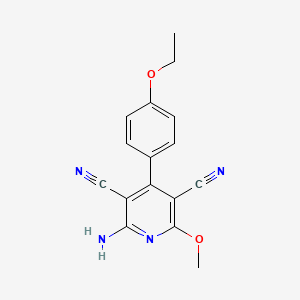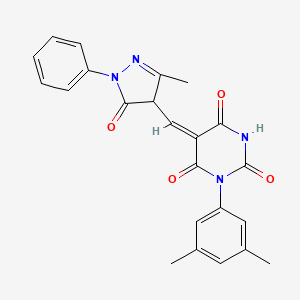![molecular formula C17H12ClNO2S B11698941 (5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698941.png)
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzyl and chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinediones.
Applications De Recherche Scientifique
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
N-Acetyl-L-tryptophan: A compound used in pharmaceutical applications.
Uniqueness
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the combination of a thiazolidine ring with benzyl and chlorophenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C17H12ClNO2S |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClNO2S/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10- |
Clé InChI |
LQQKFMQBKAGDMX-GDNBJRDFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698874.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698878.png)
![(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698886.png)

![(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698892.png)
![2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11698894.png)
![ethyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11698898.png)

![4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698906.png)



